molecular formula C11H13Cl2NO B3833153 N-butan-2-yl-3,4-dichlorobenzamide CAS No. 32226-57-6

N-butan-2-yl-3,4-dichlorobenzamide

Cat. No.: B3833153
CAS No.: 32226-57-6
M. Wt: 246.13 g/mol
InChI Key: GMSXJBHZLZLIEQ-UHFFFAOYSA-N
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Description

N-Butan-2-yl-3,4-dichlorobenzamide is a benzamide derivative featuring a 3,4-dichlorophenyl group and a branched butan-2-yl substituent on the amide nitrogen. The 3,4-dichloro substitution pattern on the aromatic ring contributes to its electronic and steric properties, while the butan-2-yl group introduces conformational flexibility and influences solubility.

Properties

IUPAC Name

N-butan-2-yl-3,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c1-3-7(2)14-11(15)8-4-5-9(12)10(13)6-8/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSXJBHZLZLIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323863
Record name N-butan-2-yl-3,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32226-57-6
Record name NSC405018
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-butan-2-yl-3,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-3,4-dichlorobenzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with butan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-3,4-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce 3,4-dichlorobenzoic acid and butan-2-amine.

Scientific Research Applications

N-butan-2-yl-3,4-dichlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butan-2-yl-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3,4-Dichlorophenyl)benzamide (N34DCPBA)

  • Structure : Benzamide with a 3,4-dichlorophenyl group and a phenyl substituent on the amide nitrogen.
  • Conformation : The NH bond adopts an antiparallel orientation relative to the meta-chloro group, promoting N–H⋯O hydrogen bonding. This results in column-like molecular packing along the crystallographic a-axis .
  • Contrast with Target Compound : Replacing the phenyl group with butan-2-yl in N-butan-2-yl-3,4-dichlorobenzamide likely alters steric interactions and hydrogen-bonding capacity. The branched alkyl chain may reduce crystallinity compared to the planar phenyl group in N34DCPBA.

N-(3,4-Dimethylphenyl)benzamide (N34DMPBA)

  • Structure : Benzamide with 3,4-dimethylphenyl and phenyl substituents.
  • Conformation : The NH bond adopts a syn conformation relative to the meta-methyl group, diverging from the antiparallel orientation seen in dichloro analogs. This difference highlights how electron-withdrawing (Cl) vs. electron-donating (CH₃) groups influence molecular geometry .

Impact of Alkyl Chain Variation

2,4-Dichloro-N-cyclohexylbenzamide

  • Structure : Benzamide with 2,4-dichlorophenyl and cyclohexyl groups.
  • Properties: The cyclohexyl group increases steric bulk and lipophilicity compared to butan-2-yl. The 2,4-dichloro substitution (vs.
  • Safety : Classified for industrial and scientific research use, with precautions for handling under UN GHS guidelines .

Data Table: Key Structural and Functional Comparisons

Compound Name Aromatic Substituents Amide Substituent Molecular Weight (g/mol) Conformation Notable Properties
This compound 3,4-dichloro Butan-2-yl ~272.1 (calculated) Antiparallel (inferred) Enhanced flexibility, moderate lipophilicity
N34DCPBA 3,4-dichloro Phenyl ~265.7 Antiparallel Columnar packing via H-bonding
2,4-Dichloro-N-cyclohexylbenzamide 2,4-dichloro Cyclohexyl ~300.2 Not reported High steric bulk, GHS-compliant handling
N34DMPBA 3,4-dimethyl Phenyl ~225.3 Syn Electron-donating effects dominate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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